4-anilinoadamantan-1-ol;hydrochloride
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Overview
Description
4-Anilinoadamantan-1-ol;hydrochloride is a chemical compound with the molecular formula C16H24ClNO It is a derivative of adamantane, a tricyclic hydrocarbon, and features an aniline group attached to the adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilinoadamantan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the adamantane core, which undergoes a series of reactions to introduce the aniline and hydroxyl groups. For instance, adamantane can be brominated to form 1-bromoadamantane, which is then reacted with aniline under specific conditions to yield 4-anilinoadamantane. Subsequent hydroxylation of this intermediate produces 4-anilinoadamantan-1-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of environmentally friendly catalysts are often employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Anilinoadamantan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aniline group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-anilinoadamantanone, while reduction of the aniline group can produce 4-aminoadamantan-1-ol .
Scientific Research Applications
4-Anilinoadamantan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and viral infections.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties
Mechanism of Action
The mechanism by which 4-anilinoadamantan-1-ol;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, in medicinal applications, it may act on neurotransmitter systems or viral proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-adamantanol hydrochloride: Similar in structure but with an amino group instead of an aniline group.
1-Aminoadamantane hydrochloride: Known for its antiviral and antiparkinsonian properties.
Rimantadine hydrochloride: Another adamantane derivative with antiviral activity
Uniqueness
4-Anilinoadamantan-1-ol;hydrochloride is unique due to the presence of both an aniline and a hydroxyl group on the adamantane core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-anilinoadamantan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO.ClH/c18-16-8-11-6-12(9-16)15(13(7-11)10-16)17-14-4-2-1-3-5-14;/h1-5,11-13,15,17-18H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBVIKDNROGMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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